2,3-Difluoro-4-methoxyphenylboronic acid
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Overview
Description
2,3-Difluoro-4-methoxyphenylboronic acid: is an organoboron compound with the molecular formula C₇H₇BF₂O₃ and a molecular weight of 187.94 g/mol . This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with a boronic acid functional group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-4-methoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2,3-difluoro-4-methoxyphenyl bromide using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoro-4-methoxyphenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions , where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds . This reaction is highly valued for its mild conditions and functional group tolerance .
Common Reagents and Conditions:
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2,3-Difluoro-4-methoxyphenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for 2,3-Difluoro-4-methoxyphenylboronic acid is through Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process involves the following steps :
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium center.
Reductive Elimination: The palladium catalyst facilitates the formation of the new carbon-carbon bond and regenerates the active catalyst.
Comparison with Similar Compounds
- 2,6-Difluoro-4-methoxyphenylboronic acid
- 2-Fluoro-3-methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
Comparison: 2,3-Difluoro-4-methoxyphenylboronic acid is unique due to the presence of two fluorine atoms at the 2 and 3 positions on the phenyl ring, which can influence its reactivity and selectivity in cross-coupling reactions . In contrast, 2,6-Difluoro-4-methoxyphenylboronic acid has fluorine atoms at the 2 and 6 positions, which may result in different steric and electronic effects . Similarly, 2-Fluoro-3-methoxyphenylboronic acid and 4-Methoxyphenylboronic acid have different substitution patterns, affecting their chemical behavior and applications .
Properties
IUPAC Name |
(2,3-difluoro-4-methoxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O3/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3,11-12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWYFMBSFSTYGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OC)F)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648598 |
Source
|
Record name | (2,3-Difluoro-4-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170981-41-6 |
Source
|
Record name | (2,3-Difluoro-4-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Difluoro-4-methoxybenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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